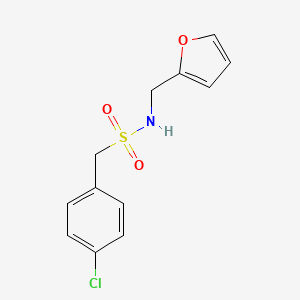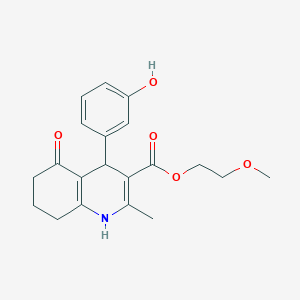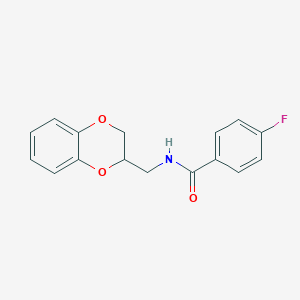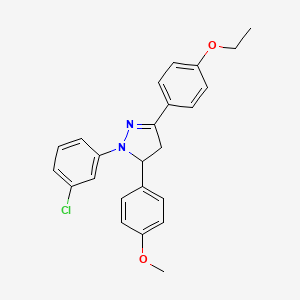
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple targets and mechanisms of action.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of cytokine production, and modulation of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels form.
実験室実験の利点と制限
One advantage of using 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide in lab experiments is its specificity for certain targets, which can help to reduce off-target effects and increase the reliability of results. However, one limitation is that it may not be effective in all models or systems, and further research is needed to fully understand its potential uses and limitations.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide. One area of interest is its potential as a pain medication, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential as an anti-cancer agent. Other potential future directions include investigating its effects on other biological processes, such as inflammation and angiogenesis, and exploring its potential use in combination with other drugs or therapies.
合成法
The synthesis of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield the final compound.
科学的研究の応用
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on pain, inflammation, and cancer. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRKUJQCAYIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)


![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)